NLG919 (1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol) is a small molecule identified and developed as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) [ [], [] ]. IDO1 is an enzyme that catalyzes the breakdown of tryptophan into kynurenine [ [] ]. In the context of cancer research, NLG919 is primarily investigated for its potential to reverse the immunosuppressive effects of the tumor microenvironment, thereby enhancing the efficacy of cancer immunotherapy [ [], [], [], [] ].
NLG919, also known as Navoximod, is a novel small-molecule inhibitor targeting the indoleamine 2,3-dioxygenase (IDO) pathway. This pathway plays a critical role in immune regulation and is implicated in various cancers and immunosuppressive conditions. NLG919 has garnered attention for its potential to enhance anti-tumor immunity by inhibiting the conversion of tryptophan to kynurenine, thereby restoring T cell function and promoting immune responses against tumors. Its pharmacological profile indicates that it is orally bioavailable, making it a promising candidate for cancer therapy.
NLG919 was first reported by Mautino et al. in 2013 as part of research presented at the American Association for Cancer Research meeting. It is classified as a non-competitive inhibitor of IDO1, with a favorable pharmacokinetic profile that supports its use in therapeutic applications . The compound has been studied extensively for its role in modulating immune responses and its potential applications in oncology.
The synthesis of NLG919 involves several key steps:
NLG919 features a complex molecular structure characterized by an imidazoleisoindole core. The molecular formula is , with a molecular weight of approximately 270.3 g/mol. The structural configuration allows for effective interaction with the IDO enzyme, which is crucial for its inhibitory activity against the IDO pathway .
The chemical reactions involved in the synthesis of NLG919 primarily include:
NLG919 exerts its effects by inhibiting the IDO enzyme, which is responsible for catalyzing the degradation of tryptophan into kynurenine. This process leads to immunosuppression through T cell inhibition. By blocking this pathway, NLG919 restores T cell proliferation and activity, enhancing anti-tumor immunity. The compound has demonstrated an effective concentration (EC50) for inhibiting IDO activity at approximately 0.95 μM in vitro assays .
NLG919 exhibits several notable physical and chemical properties:
NLG919 has significant potential applications in scientific research and clinical settings:
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism. In the tumor microenvironment (TME), IDO1 is overexpressed by cancer cells, dendritic cells, myeloid-derived suppressor cells (MDSCs), and other stromal components in response to inflammatory signals like interferon-gamma (IFN-γ) [1] [7]. This enzymatic activity depletes local tryptophan while generating immunosuppressive kynurenine metabolites, creating a dual mechanism of immune suppression:
IDO1 overexpression correlates with poor prognosis across diverse cancers (melanoma, breast, lung, colorectal) by enabling tumors to evade immune destruction [1] [7]. Consequently, IDO1 represents a pivotal non-redundant checkpoint within the immunosuppressive TME, particularly in tumors exhibiting a T-cell-inflamed phenotype [9].
NLG919 (also known as GDC-0919) emerged as a potent and selective small-molecule inhibitor of IDO1 developed by NewLink Genetics. Its discovery stemmed from the rationale that targeted inhibition of IDO1 could reverse tumor-mediated immune suppression without the autoimmune toxicity associated with blocking fundamental checkpoints like CTLA-4 or PD-1 [10]. Unlike the early, less selective compound 1-methyl-tryptophan (Indoximod), NLG919 was designed through structure-activity relationship (SAR) optimization following high-throughput screening against the isolated IDO1 enzyme [10]. Key attributes driving its development included:
Genentech recognized its potential, licensing NLG919 (renamed GDC-0919) from NewLink in 2014 for $150 million upfront, highlighting its status as a leading clinical-stage IDO1 inhibitor candidate [10].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4